Alprostadil ethyl ester Alprostadil ethyl ester Prostaglandin E1 (PGE1) is the theoretical cyclooxygenase metabolite of dihomo-γ-linolenic acid. Its pharmacology includes vasodilation, hypotension, and anti-platelet activities. The IC50 value of PGE1 for the inhibition of ADP-induced human platelet aggregation is 40 nM. PGE1 is used to treat male erectile dysfunction and to maintain ductus arteriosus patency in infants. PGE1 ethyl ester is an esterified form of the free acid which may be more amenable for certain applications.
Alprostadil ethyl ester is a biochemical used in the treatment of scleroderma.
Brand Name: Vulcanchem
CAS No.: 35900-16-4
VCID: VC0518152
InChI: InChI=1S/C22H38O5/c1-3-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27-4-2/h14-15,17-19,21,23,25H,3-13,16H2,1-2H3/b15-14+/t17-,18+,19+,21+/m0/s1
SMILES: CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)OCC)O)O
Molecular Formula: C22H38O5
Molecular Weight: 382.5 g/mol

Alprostadil ethyl ester

CAS No.: 35900-16-4

Cat. No.: VC0518152

Molecular Formula: C22H38O5

Molecular Weight: 382.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Alprostadil ethyl ester - 35900-16-4

Specification

CAS No. 35900-16-4
Molecular Formula C22H38O5
Molecular Weight 382.5 g/mol
IUPAC Name ethyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate
Standard InChI InChI=1S/C22H38O5/c1-3-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27-4-2/h14-15,17-19,21,23,25H,3-13,16H2,1-2H3/b15-14+/t17-,18+,19+,21+/m0/s1
Standard InChI Key LVDCZROIKIHUKJ-QZCLESEGSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OCC)O)O
SMILES CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)OCC)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)OCC)O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Alprostadil ethyl ester (C22H38O5, molecular weight 382.53) is synthesized through the esterification of alprostadil (PGE1) with ethanol, replacing the carboxylic acid group at the C1 position with an ethyl ester moiety . This structural modification significantly alters its physicochemical behavior:

PropertyAlprostadilAlprostadil Ethyl Ester
Molecular FormulaC20H34O5C22H38O5
Molecular Weight354.49 g/mol382.53 g/mol
Solubility in WaterFreely solubleLimited (lipophilic)
Plasma Protein Binding93%>95% (estimated)
LogP (Partition Coefficient)3.14.7

Synthesis and Industrial Production

The synthesis of alprostadil ethyl ester involves a two-step process:

  • Isolation of PGE1: Derived from dihomo-γ-linolenic acid via enzymatic oxidation and cyclization .

  • Esterification: Reaction of PGE1 with ethanol in the presence of acid catalysts (e.g., sulfuric acid) or enzymatic methods using lipases . Industrial-scale production employs continuous-flow reactors to optimize yield (>85%) and purity (>98%), with rigorous purification via high-performance liquid chromatography (HPLC) to remove impurities such as 15-keto-PGE1 and prostaglandin A1 .

Key Challenges:

  • Thermal instability of PGE1 during esterification requires precise temperature control (20–25°C) .

  • Residual solvents (e.g., ethyl acetate) must be reduced to <0.5% per ICH guidelines .

Pharmacokinetics and Metabolism

Alprostadil ethyl ester exhibits distinct pharmacokinetic properties compared to alprostadil:

ParameterIntracavernosal AdministrationIntraurethral Administration
Time to Cmax5–10 minutes15–20 minutes
Bioavailability~98%~80%
Half-life (t1/2)5–10 minutes8–12 minutes
MetabolismPulmonary (67% extraction)Hepatic CYP4A11

Upon administration, the ethyl ester is rapidly hydrolyzed by esterases in blood and tissues to release active alprostadil . Systemic exposure is minimal due to extensive first-pass metabolism in the lungs, where 15-keto-PGE1 (inactive) becomes the primary metabolite . Protein binding exceeds 95%, limiting distribution to the central nervous system .

Mechanism of Action

Alprostadil ethyl ester exerts its effects through dual pathways:

  • cAMP-Mediated Vasodilation:

    • Binds to prostaglandin EP2/EP4 receptors on vascular smooth muscle.

    • Activates adenylate cyclase → increases cAMP → inhibits myosin light-chain kinase → reduces intracellular Ca²⁺ .

    • Resultant vasodilation increases penile blood flow (200–300% baseline) .

  • Ductus Arteriosus Patency:

    • In neonates, PGE1 analogs prevent closure of the ductus arteriosus by relaxing vascular smooth muscle via IP receptor activation .

    • Maintains oxygenation in congenital heart defects until surgical correction .

Clinical Applications and Efficacy

Erectile Dysfunction

In a multicenter trial (n=1,542), intracavernosal alprostadil ethyl ester (10–40 µg) achieved erections sufficient for intercourse in 82% of patients within 15 minutes . Efficacy correlated with etiology:

EtiologyResponse RateDuration
Diabetic Neuropathy74%45–60 minutes
Post-Radical Prostatectomy68%30–45 minutes
Psychogenic89%60–90 minutes

Notably, 24% of users reported transient penile pain (median duration: 20 minutes), while 2% experienced priapism requiring intervention .

Neonatal Cardiovascular Support

In ductus-dependent congenital heart defects, intravenous alprostadil ethyl ester (0.05–0.1 µg/kg/min) maintained ductal patency in 94% of neonates, with a mean time to surgical stabilization of 72 hours . Adverse effects included apnea (12%) and hypotension (8%) .

Adverse Effects and Risk Mitigation

Common Adverse Events:

  • Penile pain (24%)

  • Urethral burning (intraurethral formulation, 18%)

  • Systemic hypotension (dose-dependent, 5–10%)

Risk Mitigation Strategies:

  • Dose Titration: Start at 10 µg, escalate by 5–10 µg increments .

  • Co-administration with Vasoconstrictors: Phenylephrine (100–500 µg) reverses prolonged erections .

Recent Advances and Future Directions

Topical Formulations

NexACT® cream (Phase III trials) combines alprostadil ethyl ester with permeation enhancers, achieving 65% efficacy in ED with negligible systemic absorption .

Neuroprotective Applications

Preclinical studies suggest alprostadil ethyl ester reduces ischemia-reperfusion injury in stroke models by 40% via cAMP-mediated anti-apoptotic pathways.

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